(1-Bromo-2-fluoropentan-2-yl)benzene
Description
(1-Bromo-2-fluoropentan-2-yl)benzene is a halogenated alkylbenzene derivative characterized by a pentan-2-yl chain substituted with bromine and fluorine atoms attached to a benzene ring.
- Molecular Formula: $ \text{C}{11}\text{H}{13}\text{BrF} $ (estimated).
- Molecular Weight: ~241.13 g/mol.
- Substituent Configuration: Bromine and fluorine are positioned on the secondary carbon (C2) of the pentyl chain, creating a branched alkyl group.
Properties
IUPAC Name |
(1-bromo-2-fluoropentan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGIYNPTHDWOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CBr)(C1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-fluoropentan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoropentan-2-ylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of (1-Bromo-2-fluoropentan-2-yl)benzene may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-fluoropentan-2-yl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromo group can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acid derivatives.
Scientific Research Applications
(1-Bromo-2-fluoropentan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Bromo-2-fluoropentan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromo and fluoro groups can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that can further react to form the final products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between (1-Bromo-2-fluoropentan-2-yl)benzene and structurally related halogenated benzene derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Position | Key Structural Features |
|---|---|---|---|---|---|
| (1-Bromo-2-fluoropentan-2-yl)benzene | Not Provided | $ \text{C}{11}\text{H}{13}\text{BrF} $ | 241.13 (est.) | Bromo/fluoro on pentan-2-yl chain | Branched alkyl chain; halogens on C2 |
| (1-Bromo-2-fluoropropan-2-yl)benzene | 59974-27-5 | $ \text{C}{9}\text{H}{10}\text{BrF} $ | 217.08 | Bromo/fluoro on propan-2-yl chain | Shorter chain; higher steric hindrance |
| 2-Bromo-5-fluoro-1,3-dimethylbenzene | 14659-58-6 | $ \text{C}{8}\text{H}{7}\text{BrF} $ | 205.04 | Bromo/fluoro on aromatic ring | Halogens directly on ring; methyl groups |
| 2-Bromo-6-fluoropentafluoroethylbenzene | Not Provided | $ \text{C}{8}\text{H}{4}\text{BrF}_{6} $ | 299.02 (est.) | Bromo/fluoro on pentafluoroethyl group | Highly fluorinated alkyl chain |
2.1 Structural and Electronic Effects
- Chain Length and Branching: The pentyl chain in the target compound increases lipophilicity compared to shorter-chain analogs like (1-Bromo-2-fluoropropan-2-yl)benzene . This may enhance solubility in non-polar solvents but reduce reactivity in polar media.
Halogen Position :
- Compounds with halogens on the aromatic ring (e.g., 2-Bromo-5-fluoro-1,3-dimethylbenzene ) exhibit stronger electron-withdrawing effects, deactivating the ring toward electrophilic substitution. In contrast, halogens on the alkyl chain (target compound) exert weaker electronic effects on the benzene ring, preserving its aromatic reactivity .
Fluorination Degree :
2.2 Reactivity and Stability
Nucleophilic Substitution :
- Bromine in the target compound is a better leaving group than fluorine, favoring $ \text{S}\text{N}1 $ or $ \text{S}\text{N}2 $ reactions. However, steric hindrance from the pentyl chain may disfavor bimolecular mechanisms.
- In 2-Bromo-5-fluoro-1,3-dimethylbenzene , bromine on the aromatic ring is less reactive toward substitution due to ring deactivation by fluorine.
Thermal Stability :
- Longer alkyl chains (e.g., pentyl) may increase susceptibility to β-hydride elimination compared to shorter chains.
Biological Activity
(1-Bromo-2-fluoropentan-2-yl)benzene, a compound characterized by the presence of bromine and fluorine substituents on a pentane chain attached to a benzene ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (1-Bromo-2-fluoropentan-2-yl)benzene is , with a molecular weight of approximately 251.14 g/mol. Its structure can be represented as follows:
This compound’s unique structure contributes to its interaction with biological systems.
The biological activity of (1-Bromo-2-fluoropentan-2-yl)benzene primarily involves its interaction with various biological targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) can influence the compound's lipophilicity and electrophilicity, enhancing its ability to penetrate cellular membranes and interact with biomolecules.
Antimicrobial Activity
Recent studies have demonstrated that halogenated compounds exhibit significant antimicrobial properties. In vitro assays have shown that (1-Bromo-2-fluoropentan-2-yl)benzene possesses inhibitory effects against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have indicated that (1-Bromo-2-fluoropentan-2-yl)benzene exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
This selective cytotoxicity may be attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated compounds, including (1-Bromo-2-fluoropentan-2-yl)benzene. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option for antibiotic-resistant infections .
Study 2: Cancer Cell Targeting
In another study, researchers investigated the effects of (1-Bromo-2-fluoropentan-2-yl)benzene on breast cancer cells. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential utility in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
